Dihydrosterculic Acid: A Core Chemical Properties Technical Guide
Dihydrosterculic Acid: A Core Chemical Properties Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrosterculic acid is a cyclopropane-containing fatty acid found in certain plant oils, most notably cottonseed oil, and in some bacteria.[1] Its unique chemical structure, featuring a cyclopropane ring within the fatty acid chain, imparts distinct physical and biological properties. This technical guide provides an in-depth overview of the fundamental chemical properties of dihydrosterculic acid, detailed experimental methodologies for its synthesis and analysis, and a summary of its known biological signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key pathways and workflows are visualized using Graphviz diagrams.
Chemical and Physical Properties
Dihydrosterculic acid, systematically named cis-9,10-methyleneoctadecanoic acid, is a saturated fatty acid with a molecular formula of C19H36O2.[2] The presence of the cyclopropane ring introduces a degree of rigidity to the molecule compared to its straight-chain analogue, stearic acid.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C19H36O2 | [2] |
| Molecular Weight | 296.5 g/mol | [2] |
| IUPAC Name | 8-[(1S,2R)-2-octylcyclopropyl]octanoic acid | [2] |
| CAS Number | 5711-28-4 | [2] |
| Melting Point | 39.7-40.5 °C | [3] |
| Boiling Point | 153-154 °C (at 3 Torr) | [3] |
| Density (Predicted) | 0.923 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.78 ± 0.10 | [3] |
| Solubility | Soluble in chloroform, methanol, ethanol, hexane.[1][4] Insoluble in water.[5] | |
| XlogP | 7.2 | [6] |
| Topological Polar Surface Area | 37.3 Ų | [6] |
Experimental Protocols
Synthesis of Dihydrosterculic Acid
Dihydrosterculic acid can be synthesized both biologically and chemically.
Biosynthesis: In plants like cottonseed, dihydrosterculic acid is synthesized from oleic acid.[7][8] The process involves the addition of a methylene group across the double bond of oleic acid. This reaction is catalyzed by the enzyme cyclopropane synthase, with S-adenosyl methionine (SAM) serving as the methylene donor.[7][8]
Chemical Synthesis: A common laboratory synthesis involves the Simmons-Smith reaction or modifications thereof. One reported method utilizes Furukawa's reagent (diethylzinc and diiodomethane).[6]
Illustrative Chemical Synthesis Protocol (Conceptual):
-
Step 1: Protection of the Carboxylic Acid. The carboxylic acid group of oleic acid is first protected, typically by converting it to a methyl or ethyl ester. This prevents the acidic proton from interfering with the cyclopropanation reagent.
-
Step 2: Cyclopropanation. The protected oleic acid is then reacted with a cyclopropanating agent. In the case of the Simmons-Smith reaction, a zinc-copper couple and diiodomethane are used. Alternatively, diethylzinc and diiodomethane (Furukawa's reagent) can be employed for a more reactive system. The reaction is typically carried out in an inert solvent like diethyl ether or dichloromethane.
-
Step 3: Deprotection. Following the formation of the cyclopropane ring, the protecting group on the carboxylic acid is removed. For an ester, this is typically achieved by hydrolysis using a base (saponification) followed by acidification to yield the free fatty acid.
-
Step 4: Purification. The final product, dihydrosterculic acid, is then purified from the reaction mixture using techniques such as column chromatography or recrystallization.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
GC-MS is a powerful technique for the identification and quantification of dihydrosterculic acid.
-
Sample Preparation and Derivatization: For GC analysis, the carboxylic acid group of dihydrosterculic acid must be derivatized to increase its volatility. A common method is methylation to form the fatty acid methyl ester (FAME). This can be achieved by heating the sample with a solution of HCl in methanol.[3] An alternative is base-catalyzed transesterification using a methanolic potassium hydroxide solution for lipid extracts.[3]
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column. An apolar column is often used for the separation of fatty acid methyl esters.[3] The oven temperature is programmed to ramp up, allowing for the separation of different fatty acids based on their boiling points and interactions with the stationary phase.
-
MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are detected. The mass spectrum of dihydrosterculic acid methyl ester will show a characteristic fragmentation pattern, allowing for its unambiguous identification.
High-Performance Liquid Chromatography (HPLC) Analysis:
HPLC provides an alternative method for the analysis of dihydrosterculic acid, particularly for samples that are not suitable for GC or when derivatization is to be avoided.
-
Sample Preparation and Derivatization: For enhanced detection, especially with UV or fluorescence detectors, dihydrosterculic acid can be derivatized to form a chromophoric or fluorophoric ester. A common derivatizing agent is 2-bromoacetophenone, which forms a phenacyl ester.[9]
-
HPLC Separation: The derivatized or underivatized sample is injected onto an HPLC system. A reversed-phase C18 column is typically used for the separation of fatty acids.[10][11] A gradient elution with a mixture of solvents, such as acetonitrile and water, is often employed to achieve good separation of a complex mixture of fatty acids.[10]
-
Detection: Detection can be achieved using a UV detector if the fatty acid has been derivatized with a UV-active tag.[10] For underivatized fatty acids, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.[12]
Signaling Pathways and Biological Activity
Dihydrosterculic acid is not merely a structural component of lipids but also exhibits biological activity, primarily through its influence on nuclear receptors and its role as a precursor to another bioactive fatty acid.
Activation of PPARα Signaling
Studies have shown that dihydrosterculic acid can induce the expression of peroxisome proliferator-activated receptor alpha (PPARα) and its target genes.[2][13] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, particularly in promoting fatty acid oxidation.[14][15] The activation of PPARα by dihydrosterculic acid leads to an increase in the expression of genes involved in fatty acid uptake and beta-oxidation, ultimately resulting in increased energy expenditure.[2]
Precursor to Sterculic Acid and Inhibition of Stearoyl-CoA Desaturase
Dihydrosterculic acid is the direct biosynthetic precursor to sterculic acid.[7][8] This conversion involves the introduction of a double bond into the cyclopropane ring by a desaturase enzyme.[7] Sterculic acid is a known potent inhibitor of the enzyme stearoyl-CoA desaturase (SCD).[1][16] SCD is a key enzyme in lipid metabolism that catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids.[16] By extension, the presence of dihydrosterculic acid can lead to the production of an SCD inhibitor, thereby indirectly influencing the cellular balance of saturated and monounsaturated fatty acids.
Experimental Workflow for Analysis
A typical workflow for the analysis of dihydrosterculic acid from a biological matrix involves several key steps, from extraction to final data analysis.
Conclusion
Dihydrosterculic acid possesses a unique set of chemical and physical properties conferred by its cyclopropane ring. Its biological activities, particularly its role in activating PPARα signaling and as a precursor to the SCD inhibitor sterculic acid, make it a molecule of significant interest for researchers in nutrition, biochemistry, and drug development. The experimental protocols outlined in this guide provide a foundation for the synthesis and analysis of this intriguing fatty acid, enabling further exploration of its physiological roles and therapeutic potential.
References
- 1. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cerealsgrains.org [cerealsgrains.org]
- 9. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. hplc.eu [hplc.eu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Dihydrosterculic acid induces hepatic PPARα target gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peroxisome proliferator-activated receptor alpha (PPARalpha) signaling in the gene regulatory control of energy metabolism in the normal and diseased heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
